2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(1-phenylethyl)acetamide
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Overview
Description
- This compound is also known as (9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid .
- Its chemical formula is C₁₆H₁₅NO₄S , and its molecular weight is approximately 317.36 g/mol .
- The compound features a thiazine ring system with an ethyl group and a phenylethyl group attached to it.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature. Further research would be needed to uncover detailed synthetic procedures.
- Industrial production methods may also be proprietary and not publicly disclosed.
Chemical Reactions Analysis
- Without specific data, we can discuss potential reactions based on the functional groups present:
Oxidation: The phenylethyl group could undergo oxidation to form a carboxylic acid.
Substitution: The thiazine ring may participate in nucleophilic substitution reactions.
- Common reagents and conditions would depend on the specific reactions, but typical oxidants and nucleophiles could be involved.
- Major products would vary based on the reaction pathway.
Scientific Research Applications
- Research applications of this compound span various fields:
Medicine: Investigating its potential as a drug candidate due to its unique structure.
Biology: Exploring its interactions with biological targets.
Industry: Assessing its use in materials science or other industrial applications.
Mechanism of Action
- Unfortunately, the specific mechanism of action remains elusive without further experimental data.
- Molecular targets and pathways would require in-depth studies.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, we can explore related thiazine derivatives.
- Highlighting the uniqueness of this compound would require a comparative analysis with structurally similar molecules.
Remember that the lack of detailed information reflects the current state of available knowledge
Properties
Molecular Formula |
C24H24N2O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C24H24N2O3S/c1-3-18-13-14-22-21(15-18)20-11-7-8-12-23(20)30(28,29)26(22)16-24(27)25-17(2)19-9-5-4-6-10-19/h4-15,17H,3,16H2,1-2H3,(H,25,27) |
InChI Key |
MXLASDHXKNQZAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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